molecular formula C18H26N2O2Si B1392855 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one CAS No. 1299607-49-0

2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one

Cat. No.: B1392855
CAS No.: 1299607-49-0
M. Wt: 330.5 g/mol
InChI Key: FKZBSJMWTIOEEB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one is a complex organic compound featuring a pyrido[2,3-b][1,4]oxazine core

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxazine ring system is particularly interesting for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrido[2,3-b][1,4]oxazine Core: This step often involves the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trimethylsilyl-Ethynyl Group: This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated precursor in the presence of a palladium catalyst and a copper co-catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl-ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially converting it into a more saturated system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group and the oxazine ring system play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.

    2,2-Dimethyl-1-(7-methyl-6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one: Similar structure but without the trimethylsilyl group, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the trimethylsilyl-ethynyl group in 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-1-[7-methyl-6-(2-trimethylsilylethynyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2Si/c1-13-12-15-16(19-14(13)8-11-23(5,6)7)22-10-9-20(15)17(21)18(2,3)4/h12H,9-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBSJMWTIOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C#C[Si](C)(C)C)OCCN2C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Reactant of Route 3
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Reactant of Route 4
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one

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